ethyl (E)-3-(1,4-dibenzylpiperazin-2-yl)acrylate

Description

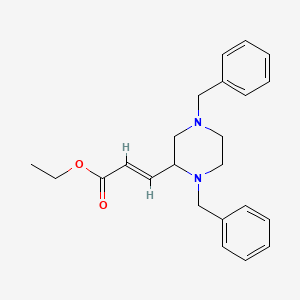

Ethyl (E)-3-(1,4-dibenzylpiperazin-2-yl)acrylate is an α,β-unsaturated ester featuring a piperazine core substituted with two benzyl groups at the 1 and 4 positions. The (E)-configuration of the acrylate moiety ensures a planar geometry, influencing electronic conjugation and intermolecular interactions. Piperazine derivatives are widely explored in medicinal chemistry due to their ability to modulate pharmacokinetic properties and interact with biological targets via hydrogen bonding or π-π stacking .

Properties

Molecular Formula |

C23H28N2O2 |

|---|---|

Molecular Weight |

364.5 g/mol |

IUPAC Name |

ethyl (E)-3-(1,4-dibenzylpiperazin-2-yl)prop-2-enoate |

InChI |

InChI=1S/C23H28N2O2/c1-2-27-23(26)14-13-22-19-24(17-20-9-5-3-6-10-20)15-16-25(22)18-21-11-7-4-8-12-21/h3-14,22H,2,15-19H2,1H3/b14-13+ |

InChI Key |

DAUCKTMEYHSHBW-BUHFOSPRSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |

Canonical SMILES |

CCOC(=O)C=CC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

Ethyl (E)-3-(1,4-dibenzylpiperazin-2-yl)acrylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a dibenzylpiperazine moiety attached to an ethyl acrylate backbone. The general structure can be represented as follows:

Synthesis typically involves the reaction of dibenzylpiperazine with ethyl acrylate under specific conditions that promote the formation of the E-isomer. The synthetic pathways often employ methodologies such as Michael addition or condensation reactions.

Antitumor Activity

Recent studies have indicated that compounds containing piperazine derivatives exhibit significant antitumor activity. For instance, research has shown that this compound can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Cell Proliferation : In vitro studies demonstrate that this compound can reduce the viability of several cancer cell lines, including breast and prostate cancer cells.

- Induction of Apoptosis : Mechanistic studies reveal that treatment with this compound leads to increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

- Oxidative Stress Reduction : this compound shows potential in reducing oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases.

- Neurotransmitter Modulation : It may influence neurotransmitter levels, particularly serotonin and dopamine, which are vital for mood regulation and cognitive function.

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

| Study | Model | Findings |

|---|---|---|

| Ghanayem et al. (1993) | Fischer 344 Rats | Induced hyperplasia in forestomach; no systemic toxicity observed. |

| Frederick et al. (1990) | B6C3F1 Mice | Dose-dependent irritation observed; significant depletion of non-protein sulfhydryl levels. |

| Linhart et al. (1994) | In vitro Cell Lines | Induced chromosomal aberrations; potential mutagenic effects noted. |

The biological activity of this compound is believed to involve multiple pathways:

- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

- Reactive Oxygen Species (ROS) Generation : It can increase ROS levels in cancer cells, leading to oxidative damage and apoptosis.

- Protein Interaction : this compound may interact with specific proteins involved in cell signaling pathways related to growth and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Ethyl (E)-3-(1,4-Dibenzylpiperazin-2-yl)acrylate

- Core : 1,4-Dibenzylpiperazine (six-membered ring with two benzyl substituents).

- Functional Groups : Ethyl acrylate ester (α,β-unsaturated carbonyl system).

Analog 1: (E)-Ethyl 3-(2,3,4,5-Tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylate (Compound B, )

- Core : Benzo[b][1,4]dioxocin (eight-membered ring fused to a benzene, with two oxygen atoms).

- Functional Groups : Ethyl acrylate ester.

- Key Interactions : The dioxocin ring provides rigidity and influences solubility via oxygen lone pairs.

Analog 2: Ethyl (E)-3-(1-Oxyl-2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)acrylate (Compound 6, )

- Core : Dihydropyrrole nitroxide (five-membered ring with a paramagnetic nitroxide group).

- Functional Groups : Ethyl acrylate ester.

- Key Interactions : The nitroxide group enables radical-based applications (e.g., spin labeling).

Physical and Spectroscopic Properties

Functional and Application Differences

- The acrylate ester could serve as a prodrug, hydrolyzing to a carboxylic acid in vivo .

- Dioxocin Analogs (B, D1-D17) : Derivatives like D1 (nitrophenyl amide) exhibit structural motifs common in antimicrobial or anti-inflammatory agents. The dioxocin ring’s rigidity may enhance target binding .

- Nitroxide Analogs (6, 7) : Paramagnetic properties make these suitable for EPR spectroscopy or as antioxidants. The nitroxide group’s stability under physiological conditions is a key advantage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.